molecular formula C15H16ClN B1457838 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 24464-13-9

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1457838
CAS RN: 24464-13-9
M. Wt: 245.74 g/mol
InChI Key: STHNYDGTKSXUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C15H15N·HCl. It belongs to the class of tetrahydroisoquinoline derivatives and is commonly used in medicinal chemistry research. The compound exhibits interesting biological activities and has potential therapeutic applications .

Synthesis Analysis

The synthesis of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves several steps. One common approach is the reduction of the corresponding isoquinoline precursor using a suitable reducing agent. Various synthetic routes have been explored, including catalytic hydrogenation, metal-mediated reduction, and reductive amination. Researchers have optimized reaction conditions to achieve high yields and purity .

Molecular Structure Analysis

The molecular structure of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride consists of a tetrahydroisoquinoline core with a phenyl group attached. The nitrogen atom in the isoquinoline ring forms a bond with the hydrogen chloride (HCl) molecule. The compound’s three-dimensional arrangement influences its biological activity and interactions with target proteins .

Chemical Reactions Analysis

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have explored its reactivity with different electrophiles and nucleophiles to modify its structure and enhance its pharmacological properties .

Scientific Research Applications

Neurodegenerative Disease Research

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: has been studied for its potential role in neurodegenerative diseases. It’s a structural analog of tetrahydroisoquinoline, which is found in the human brain and implicated in Parkinson’s disease. Research suggests that this compound may help in understanding the biochemical pathways involved in neurodegeneration .

Synthetic Intermediate for Alkaloid Synthesis

This compound serves as a key intermediate in the synthesis of various alkaloids. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. They have a wide range of pharmacological effects and are used in medicine for their analgesic and anti-malarial properties .

Development of Antimicrobial Agents

The isoquinoline scaffold is a common feature in molecules with antimicrobial properties. As such, 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be utilized in the design and synthesis of new antimicrobial agents to combat resistant strains of bacteria and other pathogens .

Cancer Research

Isoquinolines are also known to possess anticancer activities. This compound can be used to develop novel chemotherapeutic agents. Its derivatives may inhibit the growth of cancer cells and can be a valuable tool in cancer research to explore new treatment avenues .

Chemical Biology and Proteomics

In chemical biology, this compound can be used to modify peptides and proteins, aiding in the study of protein-protein interactions. It can also serve as a probe in proteomics to understand the function of various proteins within the cell .

Organic Synthesis and Catalysis

As an organic building block, 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is used in organic synthesis. It can act as a ligand in catalytic cycles, particularly in asymmetric synthesis, which is crucial for producing enantiomerically pure substances .

Mechanism of Action

Target of Action

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products known for their diverse biological activities against various infective pathogens and neurodegenerative disorders . The primary targets of this compound are yet to be definitively identified due to the broad range of biological activities associated with THIQ-based compounds .

Mode of Action

Thiq-based compounds are known to interact with their targets in a variety of ways, leading to changes in cellular function . These interactions often involve the formation of an intermediate iminium , which can undergo various transformations, leading to diverse biological activities .

Biochemical Pathways

The biochemical pathways affected by 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride are likely to be numerous, given the broad spectrum of biological activities associated with THIQ-based compounds . These compounds are known to exert their effects against various infective pathogens and neurodegenerative disorders , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The lipophilicity and water solubility of similar thiq-based compounds have been noted , which could influence their bioavailability and pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride’s action would depend on its specific targets and mode of action. Given the diverse biological activities of THIQ-based compounds , the effects could range from antimicrobial to neuroprotective.

Action Environment

The action, efficacy, and stability of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride could be influenced by various environmental factors. For instance, the synthesis of THIQ derivatives has been achieved using environmentally friendly methods , suggesting that these compounds may be stable under a variety of conditions.

Future Directions

Investigate its pharmacological potential, explore derivatives, and assess its safety profile for potential drug development .

properties

IUPAC Name

7-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N.ClH/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14;/h1-7,10,16H,8-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHNYDGTKSXUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947351
Record name 7-Phenyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24464-13-9
Record name 7-Phenyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 3
Reactant of Route 3
7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 4
Reactant of Route 4
7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 5
Reactant of Route 5
7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 6
Reactant of Route 6
7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.